N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide, commonly known as NKTR-181, is a novel opioid analgesic drug that has been developed to address the ongoing opioid epidemic. It is a mu-opioid receptor agonist that is designed to provide pain relief without the risk of addiction or abuse potential associated with other opioid drugs.
Mécanisme D'action
NKTR-181 binds to the mu-opioid receptor in the brain and spinal cord, which results in the activation of a signaling pathway that leads to pain relief. Unlike other opioid drugs, NKTR-181 has a unique pharmacokinetic profile that results in a slower onset of action, longer duration of pain relief, and lower peak plasma concentrations. This makes it less likely to produce the typical side effects associated with other opioid drugs.
Biochemical and Physiological Effects:
NKTR-181 produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also has effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its analgesic properties. NKTR-181 has been shown to produce less respiratory depression, sedation, and euphoria compared to other opioid drugs. It also has a lower abuse potential, as demonstrated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
NKTR-181 has several advantages for lab experiments. It produces potent analgesia without producing the typical side effects associated with other opioid drugs. It also has a longer duration of action, which reduces the need for frequent dosing. However, NKTR-181 is a prodrug that requires metabolism in the body to become active. This may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for NKTR-181 research. One area of focus is the development of new formulations that optimize its pharmacokinetic properties. Another area of focus is the investigation of its potential use in the treatment of other types of pain, such as cancer pain and postoperative pain. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of NKTR-181.
Méthodes De Synthèse
NKTR-181 is synthesized using a proprietary process that involves the conjugation of the mu-opioid receptor agonist, morphine, with a polymer chain. This polymer chain is made up of multiple units of a molecule called polyethylene glycol (PEG). The resulting product is a prodrug that is inactive until it is metabolized in the body. The PEG chain slows down the rate of metabolism of the drug, which results in a slower onset of action and a longer duration of pain relief.
Applications De Recherche Scientifique
NKTR-181 has been extensively studied in preclinical and clinical trials. In preclinical studies, it has been shown to produce potent analgesia in animal models of pain without producing the typical side effects associated with other opioid drugs, such as respiratory depression, sedation, and addiction. In clinical trials, NKTR-181 has been shown to be effective in treating chronic low back pain, osteoarthritis pain, and neuropathic pain.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-16-8-6-9-17-10-7-13-23(19(16)17)14-18(24)22(2)20(15-21)11-4-3-5-12-20/h16-17,19H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVBGBMLRPWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1N(CCC2)CC(=O)N(C)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.